molecular formula C17H16FN3O3S B2760068 N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 946274-79-9

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2760068
CAS No.: 946274-79-9
M. Wt: 361.39
InChI Key: HSILUGOCRLKALH-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

Some benzothiazole derivatives have been found to have anti-inflammatory properties. The anti-inflammatory activity is believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins .

Safety and Hazards

Some benzothiazole derivatives have been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 4-fluoroaniline with potassium thiocyanate in the presence of a suitable oxidizing agent.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.

    Coupling Reactions: The final step involves coupling the benzothiazole and isoxazole intermediates with a tetrahydrofuran derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its combination of a fluorine-substituted benzothiazole ring, an isoxazole ring, and a tetrahydrofuran moiety

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S/c1-10-7-14(20-24-10)16(22)21(9-12-3-2-6-23-12)17-19-13-5-4-11(18)8-15(13)25-17/h4-5,7-8,12H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSILUGOCRLKALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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